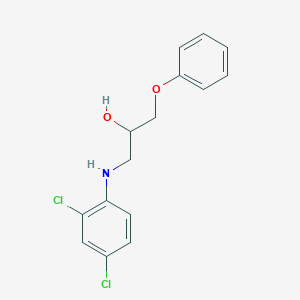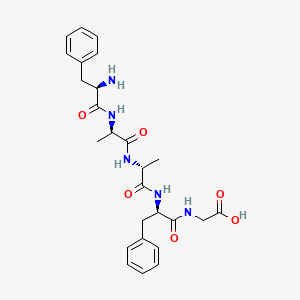
D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine: is a synthetic peptide composed of five amino acids: D-phenylalanine, D-alanine, D-alanine, D-phenylalanine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the phenylalanine residues.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced peptides or amino acid derivatives.
Substitution: Formation of substituted peptides with modified side chains.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for understanding peptide behavior and interactions.
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate interactions, and receptor binding. It can also be used as a substrate in enzymatic assays.
Medicine: this compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and resistance to enzymatic degradation make it a candidate for therapeutic peptides.
Industry: In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
D-Phenylalanyl-D-alanyl-D-alanine: A shorter peptide with similar structural features.
D-Alanyl-D-alanyl-D-phenylalanylglycine: A peptide with a different sequence but similar amino acid composition.
D-Phenylalanyl-D-alanyl-D-alanyl-D-glycine: A peptide with a similar sequence but lacking one phenylalanine residue.
Uniqueness: D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine is unique due to its specific sequence and the presence of two phenylalanine residues, which contribute to its distinct chemical and biological properties. The combination of D-amino acids and glycine in this sequence provides stability and resistance to enzymatic degradation, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
644997-45-5 |
|---|---|
Molekularformel |
C26H33N5O6 |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H33N5O6/c1-16(30-25(36)20(27)13-18-9-5-3-6-10-18)23(34)29-17(2)24(35)31-21(26(37)28-15-22(32)33)14-19-11-7-4-8-12-19/h3-12,16-17,20-21H,13-15,27H2,1-2H3,(H,28,37)(H,29,34)(H,30,36)(H,31,35)(H,32,33)/t16-,17-,20-,21-/m1/s1 |
InChI-Schlüssel |
JRVBLYKJHMXCAR-DEPWHIHDSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
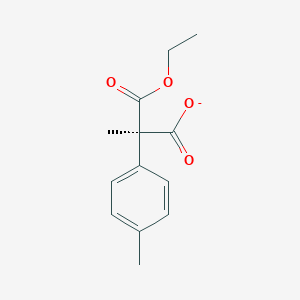
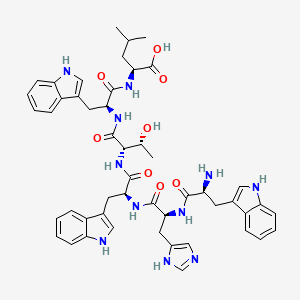
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)


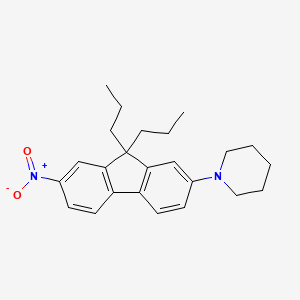
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
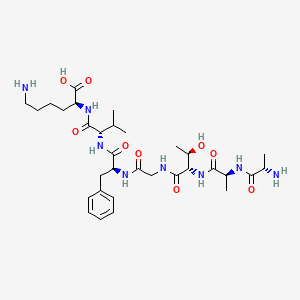
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
